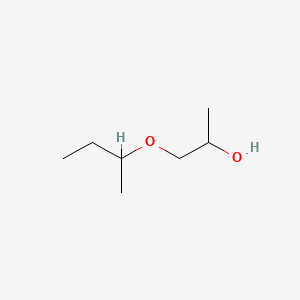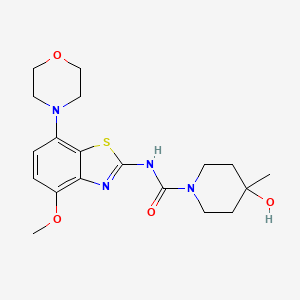
1-(1-Methylpropoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpropoxy)-2-propanol, also known as 1-sec-butoxy-2-propanol (CAS: 53907-95-2), is a glycol ether derivative with the molecular formula C₇H₁₆O₂ and an average molecular mass of 132.203 g/mol . It features a secondary alcohol group (-OH) at the second carbon and a branched ether group (1-methylpropoxy) at the first carbon of the propanol backbone. This structure confers moderate polarity, making it a versatile solvent for industrial and laboratory applications. Its monoisotopic mass is 132.115030 g/mol, and it is registered under ChemSpider ID 37370 .
The compound is characterized by two stereocenters, though none are defined in its standard form. Its IUPAC name, this compound, reflects its branched ether substituent, which distinguishes it from linear-chain glycol ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methylpropoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-methylpropyl alcohol with propylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of ion-exchange resins as catalysts has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpropoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or thionyl chloride for halogenation.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Industrial Applications
1-(1-Methylpropoxy)-2-propanol is primarily used as a solvent in various industrial processes. Its properties make it suitable for:
- Coatings and Paints : Acts as a solvent in the formulation of lacquers and paints, enhancing their application and drying characteristics.
- Inks : Used as a coupling agent for resins and dyes in water-based inks, improving print quality on high-speed presses.
- Cleaning Agents : Incorporated into cleaning products such as glass cleaners and degreasers due to its effective solvent properties.
- Pesticides : Serves as a solvent in pesticide formulations, facilitating the application process on crops and animals.
Scientific Research Applications
The compound has several notable applications in scientific research, including:
- Chemical Reagent : Utilized as an intermediate in the synthesis of more complex organic molecules.
- Biological Studies : Investigated for potential biological activities and interactions with biomolecules, contributing to pharmacological research.
- Therapeutic Research : Explored for possible therapeutic effects or as a precursor in drug development.
Case Study 1: Use in Coatings
A study demonstrated that incorporating this compound into alkyd resin formulations improved the drying time and overall performance of coatings. The addition of this compound enhanced the film-forming properties, resulting in coatings with better durability and gloss retention.
Case Study 2: Application in Pesticides
Research highlighted the effectiveness of this compound as a solvent in pesticide formulations. The study found that it improved the solubility of active ingredients, leading to better dispersion and adherence to plant surfaces. This resulted in increased efficacy of pesticide applications.
Safety and Environmental Considerations
While this compound is considered to have low toxicity under normal conditions, it is important to handle it with care. Potential hazards include:
- Flammability : The compound is highly flammable and can form explosive mixtures with air.
- Health Risks : Inhalation or skin contact may cause irritation. Proper protective equipment should be used during handling.
Mechanism of Action
The mechanism of action of 1-(1-Methylpropoxy)-2-propanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1-(1-methylpropoxy)-2-propanol with structurally related glycol ethers and propanol derivatives:
Key Observations:
Branching vs. Linearity: The branched ether group in this compound reduces its polarity compared to linear derivatives like 1-propoxy-2-propanol, impacting solubility and volatility .
Molecular Weight: Compounds with additional ether branches (e.g., Dowanol TPM) exhibit higher molecular masses and boiling points, enhancing their utility in high-temperature applications .
Pharmacological Activity: Substitution with aromatic or amino groups (e.g., metoprolol) shifts functionality from solvent use to therapeutic applications .
DNA Conformational Effects
Studies on propanol isomers (1-propanol vs. 2-propanol) reveal stark differences in DNA interactions. While 1-propanol induces reentrant coil-to-globule transitions in DNA due to water-rich nanocluster formation, 2-propanol causes irreversible compaction .
Positron Binding Energy
Comparisons of 1-propanol and 2-propanol show that dipole moment localization significantly affects positron binding .
Biological Activity
1-(1-Methylpropoxy)-2-propanol, also known as propylene glycol monomethyl ether, is a solvent commonly used in various industrial applications, including coatings, inks, and personal care products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the compound's biological properties, including its toxicity, environmental impact, and potential therapeutic uses.
- Chemical Formula : C₅H₁₂O₂
- Molecular Weight : 104.15 g/mol
- Structure : The compound features a propanol backbone with a methyl group attached to one of the propanol's carbon atoms.
Toxicological Profile
This compound has been studied for its toxicological effects on human health and the environment. Key findings include:
- Acute Toxicity : Studies indicate that the compound has low acute toxicity when ingested or inhaled. The oral LD50 in rats is reported to be greater than 5000 mg/kg, suggesting minimal risk under normal exposure conditions .
- Chronic Effects : Chronic exposure studies have shown potential liver toxicity at high concentrations. However, these effects are typically reversible upon cessation of exposure .
- Skin and Eye Irritation : It can cause mild irritation to the skin and eyes upon direct contact, necessitating appropriate safety measures during handling .
Environmental Impact
The compound's environmental profile reveals that it is biodegradable, with a low potential for bioaccumulation. Its degradation products are generally less harmful than the parent compound. Ecotoxicological studies show that it poses low risk to aquatic life at typical environmental concentrations .
Industrial Use and Safety Assessments
A comprehensive assessment conducted by the Danish Environmental Protection Agency evaluated various products containing this compound used in car care applications. The study found that:
- Exposure Levels : When products were used as intended (e.g., once a week), exposure levels remained below established safety thresholds, indicating no significant health risks associated with their use .
- Health Risk Assessment : The assessment concluded that while there is potential for irritation upon direct contact, the overall risk is minimal if proper handling guidelines are followed.
In Vitro Studies
Recent in vitro studies have examined the compound's effects on cellular systems:
- Cell Viability : Research indicated that concentrations below 1000 µg/mL did not significantly affect cell viability in human dermal fibroblasts, suggesting a favorable safety profile for cosmetic applications .
- Inflammatory Response : Inflammatory markers were not significantly elevated in cell cultures exposed to this compound, indicating a low potential for causing inflammatory responses in skin applications .
Data Tables
| Biological Activity | Findings |
|---|---|
| Oral LD50 (Rats) | >5000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Mild |
| Biodegradability | High |
| Aquatic Toxicity | Low |
Properties
CAS No. |
53907-95-2 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-butan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-7(3)9-5-6(2)8/h6-8H,4-5H2,1-3H3 |
InChI Key |
KJOVIRMWPFJSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















